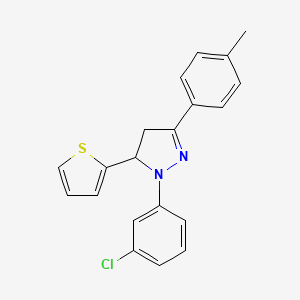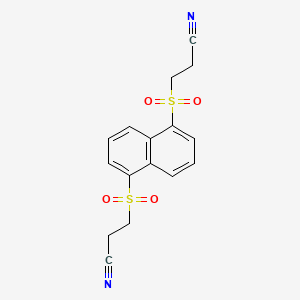![molecular formula C20H26O3 B4913363 2-[3-(3-Methoxyphenoxy)propoxy]-4-methyl-1-propan-2-ylbenzene](/img/structure/B4913363.png)
2-[3-(3-Methoxyphenoxy)propoxy]-4-methyl-1-propan-2-ylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(3-Methoxyphenoxy)propoxy]-4-methyl-1-propan-2-ylbenzene is an organic compound that belongs to the class of aryloxy compounds It is characterized by the presence of a methoxyphenoxy group attached to a propoxy chain, which is further connected to a methyl-substituted benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Methoxyphenoxy)propoxy]-4-methyl-1-propan-2-ylbenzene typically involves the reaction of 3-methoxyphenol with 3-chloropropanol in the presence of a base to form 3-(3-methoxyphenoxy)propanol. This intermediate is then reacted with 4-methyl-1-propan-2-ylbenzene under suitable conditions to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The purification process may include techniques such as distillation, crystallization, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(3-Methoxyphenoxy)propoxy]-4-methyl-1-propan-2-ylbenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an aprotic solvent.
Major Products
Oxidation: Formation of 3-(3-hydroxyphenoxy)propoxy-4-methyl-1-propan-2-ylbenzene.
Reduction: Formation of a reduced aromatic ring derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[3-(3-Methoxyphenoxy)propoxy]-4-methyl-1-propan-2-ylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its chemical stability and functional properties.
Mécanisme D'action
The mechanism of action of 2-[3-(3-Methoxyphenoxy)propoxy]-4-methyl-1-propan-2-ylbenzene involves its interaction with specific molecular targets and pathways. The methoxyphenoxy group can interact with enzymes and receptors, modulating their activity. The propoxy chain and methyl-substituted benzene ring contribute to the compound’s overall stability and bioavailability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[4-(3-Hydroxypropyl)-2-methoxyphenoxy]-1,3-propanediol 1-xyloside: A glycoside with similar structural features.
3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde: A compound with a similar methoxyphenoxy group.
Uniqueness
2-[3-(3-Methoxyphenoxy)propoxy]-4-methyl-1-propan-2-ylbenzene is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Its methoxyphenoxy group provides potential for various chemical modifications, while the propoxy chain and methyl-substituted benzene ring enhance its stability and versatility in different applications.
Propriétés
IUPAC Name |
2-[3-(3-methoxyphenoxy)propoxy]-4-methyl-1-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-15(2)19-10-9-16(3)13-20(19)23-12-6-11-22-18-8-5-7-17(14-18)21-4/h5,7-10,13-15H,6,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJNXZXQBWUWJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,2-DIMETHYLPROPANOYL)AMINO]-N-[6-({3-[(2,2-DIMETHYLPROPANOYL)AMINO]BENZOYL}AMINO)-9H-FLUOREN-3-YL]BENZAMIDE](/img/structure/B4913286.png)
![N-(4-isopropylphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B4913302.png)
![3-(acetylamino)-N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide](/img/structure/B4913315.png)
![2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-1,3-benzothiazole](/img/structure/B4913317.png)

![2-chloro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B4913329.png)
![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B4913336.png)

![methyl 4-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B4913341.png)
![3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4913345.png)

![2-(ethylthio)-4-[(4-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4913359.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4913370.png)
